![molecular formula C18H21N5O B10995826 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10995826.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide
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Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide is a useful research compound. Its molecular formula is C18H21N5O and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide (hereafter referred to as "the compound") is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : C18H22N4O
- Molecular Weight : 306.40 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have indicated that the compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting that the compound may serve as a potential lead in antibiotic development.
Anticancer Activity
The compound has also shown promise in anticancer research. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis via caspases |
MCF-7 | 20 | Cell cycle arrest at G1/S transition |
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely tied to its structural components. The presence of the pyrrole ring has been identified as crucial for its antimicrobial and anticancer activities. Modifications to the triazole moiety have also been explored to enhance potency and selectivity.
Case Study: SAR Analysis
A comparative analysis was conducted using various analogs of the compound. The results indicated that derivatives with increased lipophilicity demonstrated improved membrane permeability and bioavailability.
The proposed mechanisms underlying the biological activities of the compound include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways : The compound may affect pathways such as PI3K/Akt and MAPK, which are critical in regulating cell survival and proliferation.
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C18H21N5O/c1-13-8-9-14(2)23(13)12-17(24)20-18-19-16(21-22-18)11-10-15-6-4-3-5-7-15/h3-9H,10-12H2,1-2H3,(H2,19,20,21,22,24) |
InChI Key |
ABIOLERGQNWMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=NNC(=N2)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.